molecular formula C6H6BFO3 B566102 2-Fluoro-5-hydroxyphenylboronic acid CAS No. 1150114-52-5

2-Fluoro-5-hydroxyphenylboronic acid

Cat. No.: B566102
CAS No.: 1150114-52-5
M. Wt: 155.919
InChI Key: XXJIHTFTQPUJFM-UHFFFAOYSA-N
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Description

2-Fluoro-5-hydroxyphenylboronic acid is an organoboron compound with the molecular formula C6H6BFO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluorine atom and a hydroxyl group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-hydroxyphenylboronic acid typically involves the borylation of 2-fluoro-5-hydroxyphenyl halides. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Comparison with Similar Compounds

  • 2-Fluoro-5-methoxyphenylboronic acid
  • 3-Fluoro-4-hydroxyphenylboronic acid
  • 4-Fluoro-3-hydroxyphenylboronic acid

Comparison: 2-Fluoro-5-hydroxyphenylboronic acid is unique due to the specific positioning of the fluorine and hydroxyl groups on the phenyl ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it particularly valuable in certain synthetic applications .

Properties

IUPAC Name

(2-fluoro-5-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BFO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJIHTFTQPUJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675009
Record name (2-Fluoro-5-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-52-5
Record name (2-Fluoro-5-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-hydroxyphenylboronic acid
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